2,2',4,5-Tetrachlorobiphenyl

概要

説明

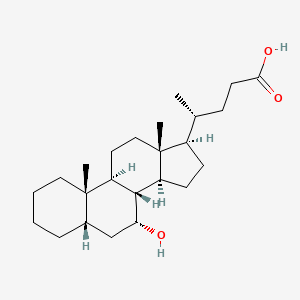

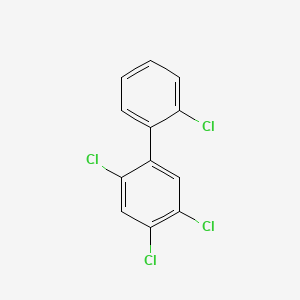

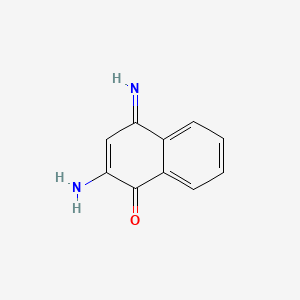

2,2',4,5-Tetrachlorobiphenyl (TCB) is a synthetic organic compound belonging to the class of polychlorinated biphenyls (PCBs). It is a colorless, odorless, and highly stable compound. TCB is used in a wide range of applications, including industrial manufacturing, electrical products, and research. It is also a common environmental pollutant, as it has been released into the environment through the use of PCBs in the past.

科学的研究の応用

Metabolic Fate in Anaerobic Microorganisms : 2,2',4,5-Tetrachlorobiphenyl can be dechlorinated by anaerobic microorganisms. A study found that it was converted to various dechlorinated products in methanogenic pond sediment (Van Dort & Bedard, 1991).

Metabolic Behavior in Animals : The metabolic behavior of this compound has been studied in pigeons, rats, and brook trout. The research showed that these animals metabolize different chlorobiphenyl isomers into hydroxylated derivatives (Hutzinger et al., 1972).

Synthesis of Labelled Compounds : Studies have described the synthesis of 14C-labelled this compound for research purposes, providing a method to track and analyze its behavior in various settings (Bergman & Wachtmeister, 1977).

Toxicity and Distribution in Chick Embryos : Research has demonstrated that this compound is toxic to chick embryos and causes deformities and other developmental issues (Brunström & Darnerud, 1983).

Removal from Sludge Matrix : A study investigated the removal of this compound from activated sludge matrix using a thin film-based photocatalytic treatment, indicating potential applications in environmental remediation (Tunçal, Çifçi, & Orhan, 2015).

Effects on Cell Membranes : The effects of this compound on cell membranes have been studied in Ralstonia eutropha H850, showing significant impact on membrane polarization and fatty acid composition (Kim, Lee, & Trevors, 2001).

Metabolism and Tissue Affinity in Mice : The metabolism of this compound in mice and its affinity for lung and kidney tissues have been studied, revealing specific localization in the bronchial epithelium, lung parenchyma, and kidney cortex (Bergman et al., 1982).

Crystal Structure Analysis : The crystal structure of this compound has been determined, providing insights into its molecular configuration (Miao et al., 1996).

作用機序

- Role : Activation of AhR leads to altered gene transcription, particularly the induction of hepatic Phase I and Phase II enzymes (including cytochrome P450 enzymes) .

- Resulting Changes : Altered gene expression affects detoxification pathways, leading to increased metabolism of xenobiotics .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2,2’,4,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the activation of phase I and II xenobiotic metabolizing enzymes. It interacts with the aryl hydrocarbon receptor (AhR), which upon activation, binds to the xenobiotic response element (XRE) in the promoter region of target genes . This interaction leads to the induction of enzymes such as cytochrome P450 1A1 (CYP1A1), which are involved in the metabolism of various xenobiotics . The compound also affects the expression of other proteins involved in cell cycle regulation and development .

Cellular Effects

2,2’,4,5-Tetrachlorobiphenyl has been shown to influence various cellular processes. It affects oxidative phosphorylation in mitochondria, inhibiting both the respiratory and phosphorylation subsystems . This inhibition leads to a decrease in ATP production and an increase in membrane leak, affecting cellular energy metabolism . Additionally, 2,2’,4,5-Tetrachlorobiphenyl impacts cell membranes by altering their fluidity and fatty acid composition . It also influences cell signaling pathways and gene expression, particularly through the activation of the AhR pathway .

Molecular Mechanism

The molecular mechanism of 2,2’,4,5-Tetrachlorobiphenyl involves its binding to the AhR, which then translocates to the nucleus and binds to XREs in the DNA . This binding induces the expression of genes involved in xenobiotic metabolism, such as CYP1A1 . The compound also inhibits ATP synthase activity in mitochondria, leading to decreased ATP production . Additionally, 2,2’,4,5-Tetrachlorobiphenyl affects the fluidity of cell membranes by interacting with membrane lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5-Tetrachlorobiphenyl change over time. The compound is stable and does not readily degrade, leading to prolonged effects on cellular function . Long-term exposure to 2,2’,4,5-Tetrachlorobiphenyl has been shown to cause persistent inhibition of oxidative phosphorylation and ATP production in mitochondria . Additionally, the compound’s impact on membrane fluidity and fatty acid composition can persist over multiple cell generations .

Dosage Effects in Animal Models

The effects of 2,2’,4,5-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, the compound induces the expression of xenobiotic metabolizing enzymes without causing significant toxicity . At high doses, 2,2’,4,5-Tetrachlorobiphenyl can cause severe toxicity, including liver damage and disruption of cellular energy metabolism . The compound’s lipophilic nature leads to its accumulation in adipose tissue, further exacerbating its toxic effects at high doses .

Metabolic Pathways

2,2’,4,5-Tetrachlorobiphenyl is metabolized primarily through hydroxylation and conjugation reactions . The compound is hydroxylated by cytochrome P450 enzymes, producing hydroxylated metabolites that can be further conjugated with sulfate or glucuronic acid . These metabolites are then excreted from the body. The metabolic pathways of 2,2’,4,5-Tetrachlorobiphenyl involve interactions with various enzymes, including CYP1A1 and sulfotransferases .

Transport and Distribution

Within cells and tissues, 2,2’,4,5-Tetrachlorobiphenyl is transported and distributed primarily through passive diffusion due to its lipophilic nature . The compound accumulates in lipid-rich tissues such as adipose tissue, liver, and brain . It can also bind to specific transport proteins, facilitating its distribution within the body . The distribution of 2,2’,4,5-Tetrachlorobiphenyl is influenced by its binding to cellular membranes and proteins .

Subcellular Localization

2,2’,4,5-Tetrachlorobiphenyl localizes primarily in the lipid bilayers of cellular membranes due to its hydrophobic nature . It can also be found in the mitochondria, where it affects oxidative phosphorylation . The compound’s localization in specific cellular compartments is influenced by its interactions with membrane lipids and proteins . Additionally, 2,2’,4,5-Tetrachlorobiphenyl can be transported to the nucleus upon binding to the AhR, where it influences gene expression .

特性

IUPAC Name |

1,2,4-trichloro-5-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-4-2-1-3-7(9)8-5-11(15)12(16)6-10(8)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTHILIDLBPRPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074207 | |

| Record name | 2,2',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-47-9 | |

| Record name | PCB 48 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3287671514 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns associated with 2,2',4,5-Tetrachlorobiphenyl?

A1: this compound is a persistent and bioaccumulative contaminant. [] This means it doesn't easily degrade in the environment and can accumulate in organisms over time, potentially reaching harmful levels in the food chain. [] For instance, studies have shown its presence in fish from both hatcheries and settling ponds, indicating its persistence in aquatic ecosystems. [, ]

Q2: Does this compound pose any risks to birds?

A2: Yes, studies show that this compound can negatively impact bird species. Research using chicken embryos found that exposure to this compound at levels comparable to those found in contaminated environments significantly reduced hatching success. [] This highlights the risk posed by this compound to avian populations.

Q3: How does this compound behave in sediment environments?

A3: Research indicates that this compound demonstrates slow desorption kinetics in sediment. [] This means it tends to bind strongly to sediment particles and doesn't easily release back into the water column. This behavior contributes to its persistence in the environment and potential for long-term exposure to benthic organisms.

Q4: What is the significance of studying the tissue distribution of this compound?

A4: Understanding where this compound accumulates within an organism is crucial for assessing its potential for toxicity. Research on laying quails examined the tissue distribution of this compound, providing insights into its potential to transfer to eggs and impact offspring development. []

Q5: Are there any analytical challenges associated with studying this compound in environmental samples?

A5: Accurately measuring trace amounts of this compound in complex environmental matrices, such as sediment or tissue samples, requires sensitive and specific analytical methods. Researchers have developed and validated techniques to address these challenges, enabling the quantification of this compound and assessment of its environmental fate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

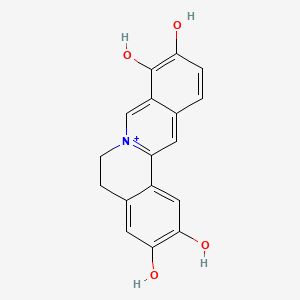

![1-Methyl-4-[4-(dimethylamino)phenyl]pyridinium](/img/structure/B1198911.png)

![[(3aS,5S,5aR,7S,8aS,9aR)-8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl] acetate](/img/structure/B1198917.png)